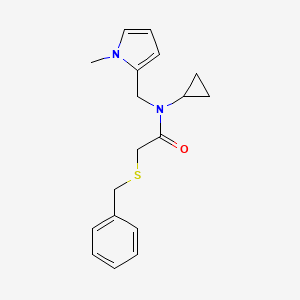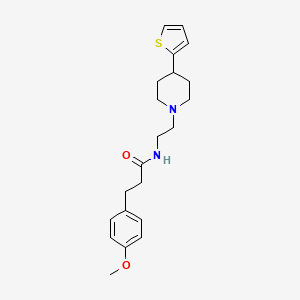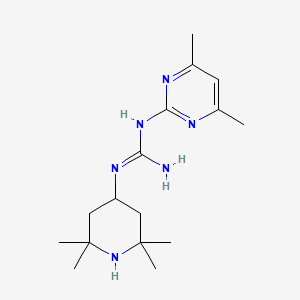
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves several steps and methodologies. For instance, the synthesis of 2'-substituted polyhydroxytetrahydropyrimidines, which are structurally related to the compound , has been achieved through guanylation and cyclization methods, starting from amine and thiourea derivatives . Similarly, the synthesis of 2-amino-4,6-dimethyl pyrimidine, a core structure in the compound of interest, has been reported using guanidine nitrate, acetylacetone, and sodium carbonate, achieving a high yield under optimized conditions . These synthetic approaches are crucial for the development of complex guanidine derivatives and their potential applications.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is characterized by the presence of a pyrimidine ring, which can be functionalized at various positions to yield a diverse range of compounds. For example, metal complexes of pyrimidine-derived ligands have been synthesized, where the pyrimidyl nitrogen and the imino nitrogen of the guanidine residue act as bonding sites . Additionally, the self-assembly of N-substituted pyrido[4,3-d]pyrimidines into rosette supermacrocycles and nanotubes has been observed, demonstrating the potential of pyrimidine derivatives to form complex molecular architectures .
Chemical Reactions Analysis
Guanidine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde, leading to the formation of a triazine ring . Additionally, 4-(Acylamino)-5-nitrosopyrimidines have been shown to participate in reductive condensation, Diels–Alder cycloadditions, and ene reactions, yielding substituted guanines and pteridinones . These reactions highlight the chemical versatility of pyrimidine and guanidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives are influenced by their molecular structure and the nature of their substituents. The coordination properties of guanidino pyrimidines with nickel(II) salts have been studied, revealing pseudo-octahedral environments around the central Ni(II) ion and providing insights into the ligand's bonding characteristics . The self-assembly behavior of N-substituted pyrido[4,3-d]pyrimidines into nanotubes further illustrates the impact of molecular design on the physical properties of these compounds .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine derivatives have been studied for their antibacterial and antifungal properties. A study demonstrated that certain derivatives showed significant activity against Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (N. Thanh & N. T. Mai, 2009).
Synthesis of Derivatives and Biological Activities
- Derivatives of this compound have been synthesized and evaluated for various biological activities. This includes investigations into its potential as an antifungal agent against Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Herbicidal Activities
- Some derivatives of this compound have been studied for their herbicidal properties. Research indicated that certain compounds exhibited significant inhibitory activity against specific plant species (Liang Fu-b, 2014).
Studies on Molecular Structure and Reactivity
- The molecular structure and reactivity of compounds based on this chemical have been a subject of research. Studies include exploring its reaction with electrophiles and understanding the resultant molecular parameters (A. S. Shestakov et al., 2007).
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6/c1-10-7-11(2)19-14(18-10)21-13(17)20-12-8-15(3,4)22-16(5,6)9-12/h7,12,22H,8-9H2,1-6H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCUDGKPMWMESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CC(NC(C2)(C)C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)
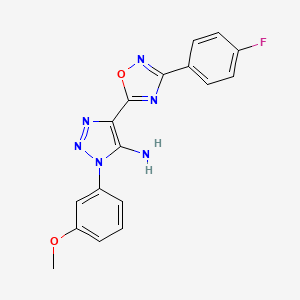
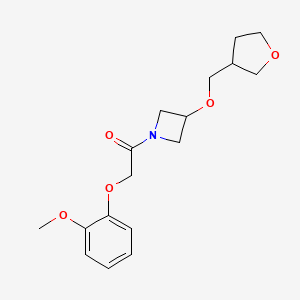
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)
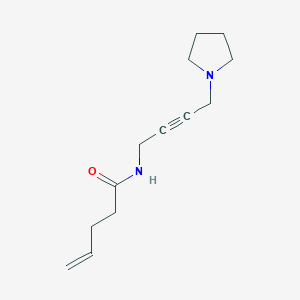
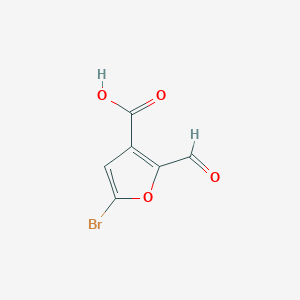
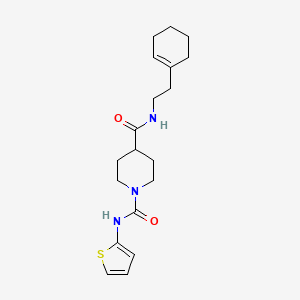
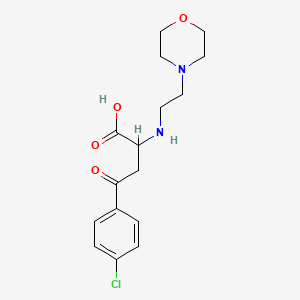
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)
